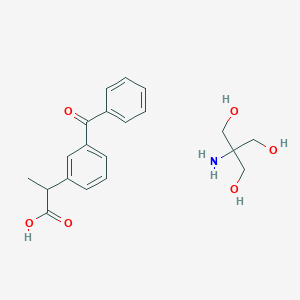
デキセトプロフェン・トロメタモール
概要
説明
デキセトプロフェン トロメタモールは、デキセトプロフェンのトロメタミン塩である非ステロイド性抗炎症薬(NSAID)です。デキセトプロフェンはケトプロフェンのデキストロ回転異性体であり、分子中の右手型バージョンであることを意味します。 この化合物は、筋肉や骨格の痛み、月経困難症、歯痛など、軽度から中等度の痛みの治療に使用されます .
製造方法
合成経路と反応条件
デキセトプロフェン トロメタモールの合成には、いくつかのステップが含まれます。
粗製デキセトプロフェン塩の調製: これは、ケトプロフェンのアルカリ化と1-デオキシ-1-(オクチルアミノ)-d-グルシトールの分割と分離によって達成されます.
精製と分離: 粗製デキセトプロフェン塩は精製され、分離されて純粋な形が得られます.
トロメタモール塩の形成: 精製されたデキセトプロフェン塩にトロメタミンが添加されてトロメタモール塩が形成されます.
工業的製造方法
デキセトプロフェン トロメタモールの工業的製造方法では、通常、上記の手順を使用して大規模な合成が行われ、反応条件が慎重に管理されて高収率と高純度が確保されます。 プロセスには、結晶化やろ過など、不純物を除去するための追加手順が含まれる場合もあります .
科学的研究の応用
Dexketoprofen trometamol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the stereochemistry and reactivity of NSAIDs.
Biology: Used in studies of inflammation and pain pathways.
Medicine: Used in clinical trials to evaluate its efficacy and safety for treating various types of pain.
Industry: Used in the formulation of pharmaceutical products for pain relief.
作用機序
デキセトプロフェン トロメタモールは、プロスタグランジンの産生に関与する酵素であるシクロオキシゲナーゼ(COX)を阻害することによって作用します。プロスタグランジンは、炎症、痛み、発熱を引き起こす体内の化学物質です。 COXの作用を阻害することにより、デキセトプロフェン トロメタモールはプロスタグランジンの産生を減らし、炎症と痛みを軽減します .
類似の化合物との比較
類似の化合物
ケトプロフェン: デキセトプロフェンとそのエナンチオマーのラセミ混合物。
イブプロフェン: 鎮痛作用と抗炎症作用が類似した別のNSAID。
ナプロキセン: 鎮痛と炎症に使用されるNSAID。
独自性
デキセトプロフェン トロメタモールは、ケトプロフェンのデキストロ回転異性体であるため、ラセミ混合物と比較して作用開始が速く、治療効果が高いことが特徴です . さらに、副作用のプロファイルが良好であるため、痛みの管理に好ましい選択肢となっています .
生化学分析
Biochemical Properties
Dexketoprofen trometamol interacts with cyclooxygenase enzymes (COX), which are responsible for the synthesis of prostaglandins . By inhibiting these enzymes, dexketoprofen trometamol prevents the production of prostaglandins, thereby reducing inflammation and pain . It is metabolized by the hepatic cytochrome P450 enzymes (CYP2C8 and CYP2C9) .
Cellular Effects
Dexketoprofen trometamol exerts its effects on various types of cells by influencing cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism . By inhibiting the production of prostaglandins, it can reduce inflammation and pain at the cellular level .
Molecular Mechanism
The molecular mechanism of dexketoprofen trometamol involves its binding interactions with cyclooxygenase enzymes, leading to the inhibition of these enzymes . This prevents the synthesis of prostaglandins, reducing inflammation and pain .
Temporal Effects in Laboratory Settings
In laboratory settings, dexketoprofen trometamol shows changes in its effects over time. It is rapidly absorbed, with a time to maximum plasma concentration of between 0.25 and 0.75 hours . It does not accumulate significantly when administered as 25mg of free acid 3 times daily .
Dosage Effects in Animal Models
In animal models, the effects of dexketoprofen trometamol vary with different dosages . At doses above 7mg, dexketoprofen was significantly superior to placebo in patients with moderate to severe pain .
Metabolic Pathways
Dexketoprofen trometamol is involved in metabolic pathways that include the hepatic cytochrome P450 enzymes (CYP2C8 and CYP2C9) . It is primarily conjugated to an acyl-glucuronide .
Transport and Distribution
Dexketoprofen trometamol is strongly bound to plasma proteins, particularly albumin . It is not involved in the accumulation of xenobiotics in fat tissues .
Subcellular Localization
The subcellular localization of dexketoprofen trometamol is primarily within the cytoplasm due to its interaction with cytoplasmic enzymes such as cyclooxygenases . Its activity is influenced by its localization within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dexketoprofen trometamol involves several steps:
Preparation of Crude Dexketoprofen Salt: This is achieved through the alkalization of ketoprofen and the splitting and separation of 1-deoxy-1-(octylamino)-d-glucitol.
Refinement and Separation: The crude dexketoprofen salt is refined and separated to obtain a purified form.
Formation of Trometamol Salt: Tromethamine is added to the refined dexketoprofen salt to form the trometamol salt.
Final Refinement: The salt is further refined to obtain dexketoprofen trometamol.
Industrial Production Methods
Industrial production methods for dexketoprofen trometamol typically involve large-scale synthesis using the above steps, with careful control of reaction conditions to ensure high yield and purity. The process may include additional steps such as crystallization and filtration to remove impurities .
化学反応の分析
反応の種類
デキセトプロフェン トロメタモールは、いくつかの種類の化学反応を受けます。
酸化: 酸素の付加または水素の除去が含まれます。
還元: 水素の付加または酸素の除去が含まれます。
置換: 1つの原子または原子団が別の原子または原子団で置換されることを含みます。
一般的な試薬と条件
酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。
還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
置換: 一般的な試薬には、ハロゲンと求核剤があります。
主な生成物
これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。 例えば、酸化ではヒドロキシル誘導体が生成される場合があり、還元ではアルコールが生成される場合もあります .
科学研究への応用
デキセトプロフェン トロメタモールは、幅広い科学研究への応用があります。
類似化合物との比較
Similar Compounds
Ketoprofen: The racemic mixture of dexketoprofen and its enantiomer.
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: An NSAID used for pain relief and inflammation.
Uniqueness
Dexketoprofen trometamol is unique because it is the dextrorotatory enantiomer of ketoprofen, which provides a faster onset of action and better therapeutic value compared to the racemic mixture . Additionally, it has a more favorable side effect profile, making it a preferred choice for pain management .
特性
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-(3-benzoylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3.C4H11NO3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;5-4(1-6,2-7)3-8/h2-11H,1H3,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZMDHVOUNDEKW-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156604-79-4 | |
| Record name | Benzeneacetic acid, 3-benzoyl-α-methyl-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156604-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexketoprofen trometamol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156604794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 3-benzoyl-α-methyl-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXKETOPROFEN TROMETHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N674F7L21E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



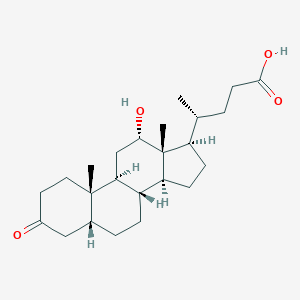
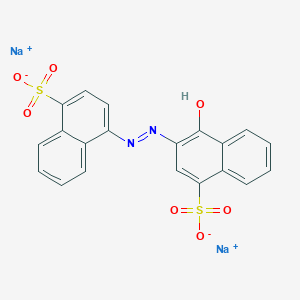
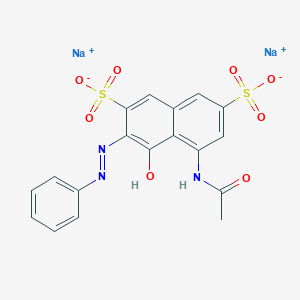
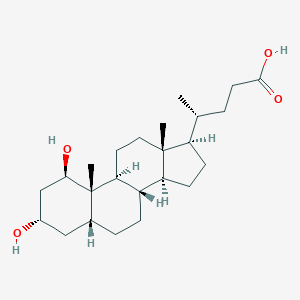
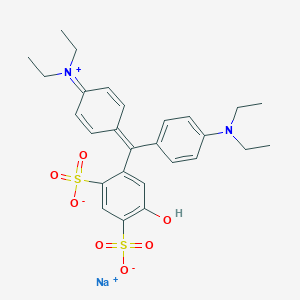
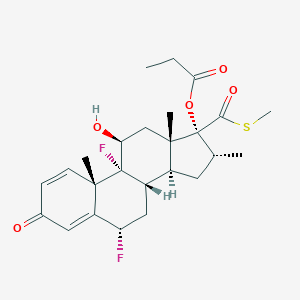
![(1S,2R,5S,7R,8R,10S,11S,14R,15R)-14-[(E,2R,5S)-5-Ethyl-6-methylhept-3-en-2-yl]-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B33415.png)

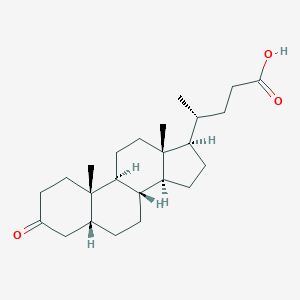
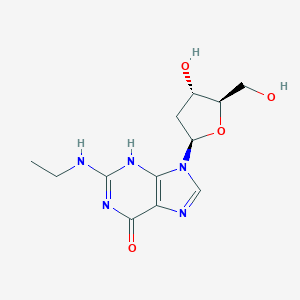
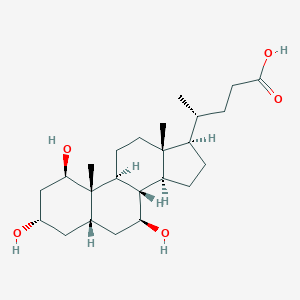
![(4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid](/img/structure/B33423.png)
![(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate](/img/structure/B33427.png)
